methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core with a methyl ester group at position 2. This structure serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science. Its synthesis often involves cyclocondensation reactions or transition metal-catalyzed couplings, as demonstrated in the preparation of iodophenyl-substituted analogs using Cu(OAc)₂ and pyridine . The compound’s reactivity and modularity make it a critical precursor for derivatives with tailored biological or physicochemical properties.
Properties
IUPAC Name |
methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-5-3-2-4-9-7(5)11-10-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHDGKDZYCCVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680581 | |
| Record name | Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916325-83-2 | |
| Record name | Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been studied for their biomedical applications . They have been found to have a close similarity with the purine bases adenine and guanine , which suggests that they may interact with enzymes and receptors that bind these bases.
Mode of Action
It is known that the compound can exist in two tautomeric forms: the 1h- and 2h-isomers . This tautomeric versatility might influence its interaction with its targets.
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biological activities .
Biochemical Analysis
Biochemical Properties
Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound has been shown to inhibit the activity of TRKA, a subtype of TRKs, by binding to its kinase domain. This inhibition leads to the suppression of downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and growth. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2C9, affecting the metabolism of various substrates.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, the compound inhibits cell proliferation by blocking the TRKA-mediated signaling pathways. This inhibition results in reduced cell survival and increased apoptosis. Furthermore, this compound influences cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism. These changes can result in the suppression of oncogenic processes and the promotion of normal cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of TRKA, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound affects the activity of cytochrome P450 enzymes, particularly CYP2C9, by altering their catalytic properties and substrate specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on TRKA and its downstream signaling pathways, resulting in sustained suppression of cell proliferation and increased apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRKA activity and suppresses tumor growth without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with cytochrome P450 enzymes. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by CYP2C9, leading to the formation of various metabolites that can affect metabolic flux and metabolite levels. Additionally, this compound may influence the activity of other enzymes and cofactors involved in metabolic processes, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to accumulate in target tissues. Once inside the cells, this compound interacts with intracellular proteins and enzymes, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKA and other intracellular proteins. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its biochemical properties and cellular effects.
Biological Activity
Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's mechanism of action, effects on various cellular processes, and its pharmacological potential based on recent research findings.
This compound primarily acts through its interaction with tropomyosin receptor kinases (TRKs), specifically inhibiting TRKA. This inhibition occurs by binding to the kinase domain of TRKA, which is crucial for cell proliferation and differentiation. The resultant effect is a suppression of downstream signaling pathways such as Ras/Erk and PI3K/Akt, leading to reduced cell survival and increased apoptosis in cancer cells .
Tautomeric Forms
The compound can exist in two tautomeric forms: the 1H- and 2H-isomers. These forms may exhibit different biological activities, which is an important consideration in drug design and development.
Cellular Effects
The compound has demonstrated significant effects on various cell types:
- Cancer Cells : Inhibition of TRKA-mediated signaling pathways leads to decreased proliferation and enhanced apoptosis. Studies have shown that this compound effectively reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and Km-12 (colorectal cancer) with IC50 values indicating potent activity .
- Metabolic Pathways : The compound interacts with cytochrome P450 enzymes, particularly CYP2C9, influencing metabolic pathways and potentially affecting drug interactions .
Dosage Effects
Research indicates that the biological effects of this compound are dose-dependent:
- Low Doses : Effective in inhibiting TRKA activity and suppressing tumor growth without significant toxicity.
- High Doses : Associated with adverse effects such as hepatotoxicity and nephrotoxicity due to interactions with cytochrome P450 enzymes.
Stability and Pharmacokinetics
In laboratory settings, the compound exhibits good stability under standard conditions. Long-term studies suggest that it maintains its inhibitory effects on TRKA over time, indicating potential for sustained therapeutic action. Plasma stability studies have shown a half-life greater than 289 minutes, suggesting favorable pharmacokinetic properties for further development .
Comparative Biological Activity
This compound has been compared to other derivatives within the pyrazolo family. For instance:
| Compound | IC50 (TRKA) | Cell Line (IC50) | Stability (t1/2) |
|---|---|---|---|
| This compound | N/A | MCF-7: 0.304 µM | >289.1 min |
| Compound C03 | 56 nM | Km-12: 0.304 µM | N/A |
This table illustrates the potency of this compound relative to other compounds in the same class, highlighting its potential as a lead candidate for further investigation.
Case Studies and Research Findings
- Anticancer Activity : A study synthesized various derivatives of pyrazolo[3,4-b]pyridine and evaluated their ability to inhibit TRKA. The most promising derivative showed an IC50 value of 56 nM against TRKA kinase while exhibiting selective activity against cancer cell lines .
- Antimicrobial Properties : Research has shown that pyrazolo[3,4-b]pyridine derivatives possess antibacterial activity against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
Scientific Research Applications
Biological Activities
1. Kinase Inhibition:
Research indicates that methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits significant inhibitory activity against tropomyosin receptor kinases (TRKs), which are critical in cancer cell proliferation and differentiation. Studies have shown that derivatives of this compound can effectively inhibit TRKA, making it a candidate for further drug development against various cancers .
2. Antimicrobial Properties:
Recent investigations have also highlighted the potential antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. Compounds within this class have been synthesized and evaluated for their activity against various bacterial strains, suggesting a promising avenue for developing new antibacterial agents .
3. Neurological Disorders:
The potential applications of this compound extend to neurological disorders. Some derivatives have shown promise in treating conditions such as multiple sclerosis and Alzheimer's disease by acting on specific neurological pathways .
Synthetic Methodologies
Several synthetic approaches have been developed to create this compound and its derivatives:
- Condensation Reactions: One common method involves the condensation of hydrazinocarbonyl compounds with β-ketoesters .
- Aminocarbonylation: Recent advancements include palladium-catalyzed aminocarbonylation techniques that allow for the efficient synthesis of diverse carboxamide derivatives from pyrazolo[3,4-b]pyridine precursors .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Lacks carboxylate group | General kinase inhibition |
| Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | Different ring fusion | Antimicrobial properties |
| Pyrazolo[3,4-b]quinoline | Contains quinoline moiety | Anticancer activity |
Uniqueness: this compound is distinguished by its specific methyl ester functionalization and targeted inhibition of TRK kinases. This specificity may enhance its therapeutic potential compared to other derivatives lacking this functional group .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Cancer Treatment: A study demonstrated that derivatives of this compound could inhibit TRK activity in cancer cell lines, suggesting potential use as an anticancer agent .
- Antimicrobial Agents: Another investigation focused on synthesizing new pyrazolo[3,4-b]pyridines with enhanced antimicrobial activity against resistant bacterial strains .
Comparison with Similar Compounds
Methyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate
- Molecular Formula : C₈H₆BrN₃O₂
- Molecular Weight : 256.05 g/mol
- This derivative is used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery. Its molecular weight and lipophilicity (LogP ≈ 1.8 estimated) differ significantly from the parent compound .
- Synthesis : Bromination of the parent compound or direct cyclization with brominated precursors.
Ethyl 5-Bromo-2H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- Key Features: Ethyl ester increases steric bulk and alters hydrolysis kinetics compared to the methyl ester. This derivative is noted for its use in anticoagulant research .
Fluorinated Derivatives
tert-Butyl 6-Fluoro-2H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate
- Molecular Formula : C₁₂H₁₄FN₃O₂
- Molecular Weight : 267.26 g/mol
- Key Features : Fluorine at position 6 enhances electronegativity and metabolic stability. The tert-butyl ester provides steric protection against enzymatic hydrolysis, making it suitable for kinase inhibitor development (e.g., NF-κB pathways) .
Ester-Modified Analogs
1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- Key Features : Carboxylic acid group replaces the ester, enabling salt formation or conjugation. This derivative is a precursor for amide-based drugs, with a melting point of 273–278.5°C .
Pyrazolo[3,4-c]Pyridine Analogs
Apixaban (BMS-562247)
- Structure : Pyrazolo[3,4-c]pyridine core with a 4-methoxyphenyl and oxopiperidinyl group.
- Key Features : A Factor Xa inhibitor approved for anticoagulation therapy. The [3,4-c] isomer shifts the nitrogen positioning, altering binding affinity compared to [3,4-b] derivatives .
| Parameter | Methyl 2H-Pyrazolo[3,4-b] | Apixaban ([3,4-c] Core) |
|---|---|---|
| Core Structure | [3,4-b] fused system | [3,4-c] fused system |
| Bioactivity | Intermediate | Anticoagulant (IC₅₀ ≈ 0.08 nM) |
| Molecular Weight (g/mol) | 177.16 | 459.50 |
Hybrid Derivatives
Triazole-Pyrazolo[3,4-b]Pyridine Hybrids
Key SAR Insights :
- Electron-Withdrawing Groups (e.g., Br, F): Improve binding to hydrophobic enzyme pockets.
- Ester Bulkiness : tert-butyl groups reduce metabolic clearance but may limit solubility.
- Core Isomerism : [3,4-b] vs. [3,4-c] positioning critically impacts biological target engagement .
Preparation Methods
Esterification of Pyrazolo[3,4-b]pyridine-3-carboxylic Acid
One of the classical and widely used routes involves the esterification of pyrazolo[3,4-b]pyridine-3-carboxylic acid:
- Starting Material: Pyrazolo[3,4-b]pyridine
- Reaction: Esterification with methylating agents such as methyl chloroformate or methanol under acidic or basic catalysis.
- Conditions: Typically mild, with controlled temperature to avoid decomposition.
- Yield and Purification: High yields reported; purification achieved by crystallization or chromatography.
This method benefits from the availability of starting materials and straightforward reaction steps, suitable for scale-up.
Multicomponent Reactions (MCR) Using N-methyl-1-(methylthio)-2-nitroethen-1-amine
A novel and efficient synthetic approach involves a multicomponent reaction:
- Reactants: Aromatic aldehydes (including isatins), N-methyl-1-(methylthio)-2-nitroethen-1-amine, and methyl 3-hydroxy-1H-pyrazole-5-carboxylate.
- Mechanism: The three-component reaction proceeds under mild laboratory conditions, forming the pyrazolo[3,4-b]pyridine ring system with a carboxylate ester group.
- Advantages: Wide substrate scope, high yields, simple operation, and environmentally friendly conditions.
- Reference: This method was reported with detailed reaction conditions and substrate variety, highlighting its versatility for synthesizing pyrazolo[3,4-b]pyridine derivatives including methyl esters.
Preparation via Pyrazolo[3,4-b]pyridine Intermediate (Patent Method)
A patented industrially applicable method describes:
- Intermediate: Pyrazolo[3,4-b]pyridine compound intermediate prepared from a precursor compound (formula I).
- Key Step: Reaction with methyl chloroformate in pyridine solvent at low temperature (ice bath) with stirring for 20 minutes.
- Reaction Conditions: Mild, with cheap and readily available raw materials.
- Outcomes: High total yield, simple operation, easy purification, and suitability for industrial mass production.
- Application: The intermediate is used for further synthesis of pharmaceutical agents such as Riociguat.
- Reference: CN105777743A patent.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Industrial Suitability |
|---|---|---|---|---|---|
| Esterification of acid | Pyrazolo[3,4-b]pyridine-3-carboxylic acid | Acid/base catalysis, mild temp. | High | Simple, well-established, scalable | Yes |
| Multicomponent Reaction (MCR) | Aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, methyl 3-hydroxy-1H-pyrazole-5-carboxylate | Room temp, mild, one-pot | High | Wide substrate scope, eco-friendly, efficient | Potentially |
| Patent Method (Methyl chloroformate reaction) | Compound 7 (precursor), pyridine, methyl chloroformate | Ice bath, 20 min stirring | High | Cheap materials, mild conditions, easy purification | Yes |
Detailed Research Findings and Notes
- The esterification approach is classical but remains relevant due to its simplicity and reliability. It requires control of reaction parameters to avoid side reactions or hydrolysis.
- The multicomponent reaction method offers a modern synthetic route that can incorporate various substituents, allowing structural diversity in derivatives. It also aligns with green chemistry principles by reducing steps and waste.
- The patented method highlights industrial feasibility, emphasizing cost-effectiveness and scalability, which are critical for pharmaceutical manufacturing. The use of methyl chloroformate in pyridine at low temperature ensures selective ester formation with high purity.
- Reaction monitoring by TLC, NMR, and HPLC is standard to ensure completion and purity.
- Purification methods include recrystallization and chromatographic techniques depending on scale and required purity.
Q & A
Q. What are the standard synthetic protocols for methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound derivatives typically involves palladium-catalyzed aminocarbonylation. A key protocol uses a two-chamber reaction system (COware®) to generate CO ex situ from formic acid, mesyl chloride, and triethylamine, avoiding pressurized reactors . This method achieves yields up to 99% with diverse amine nucleophiles. Alternative approaches include microwave-assisted multi-component reactions, which reduce reaction times and improve efficiency .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Advantages | References |
|---|---|---|---|---|
| Pd-catalyzed COware® | 80°C, 16h, CO from formic acid | 85–99 | No dicarbonylation byproducts | |
| Microwave irradiation | 120°C, 20–30 min, solvent-free | 70–90 | Rapid synthesis, scalable |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer: Characterization relies on:
- NMR spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., δ 5.14–5.25 ppm for azetidinone protons in related compounds) .
- IR spectroscopy : Carbonyl stretches (1752 cm) and NH/OH bands identify functional groups .
- X-ray crystallography : Resolves stereochemistry, as shown for ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate derivatives .
- Melting point analysis : Purity assessment (e.g., mp 273–278.5°C for 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) .
Q. How should researchers design antimicrobial activity studies for pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- Derivative synthesis : Prepare analogues via Mannich bases or carboxamide functionalization to enhance bioavailability .
- In vitro assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Control compounds : Compare with known antibiotics (e.g., ciprofloxacin) to benchmark activity.
Advanced Research Questions
Q. How can palladium-catalyzed aminocarbonylation be optimized to suppress side reactions like β-ketoamide formation?
Methodological Answer:
- Ligand selection : Bulky phosphine ligands (e.g., Xantphos) improve regioselectivity by stabilizing Pd intermediates .
- CO pressure control : Maintain sub-atmospheric CO levels (generated ex situ) to prevent over-carbonylation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophile reactivity while stabilizing Pd catalysts .
Q. How should contradictory reports on reaction pathways (e.g., dicarbonylation vs. mono-carbonylation) be analyzed?
Methodological Answer:
- Mechanistic studies : Use isotopic labeling (CO) and DFT calculations to trace CO incorporation pathways .
- Byproduct profiling : LC-MS or GC-MS detects trace β-ketoamides, even at <1% yields, to confirm competing pathways .
- Replication : Reproduce conflicting protocols under identical conditions to isolate variables (e.g., catalyst loading, temperature) .
Q. What computational strategies predict the biological activity of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- Molecular docking : Screen derivatives against target enzymes (e.g., acetylcholinesterase for AChE inhibitors) using crystal structures (PDB: A1BQ7) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial MIC values .
- ADMET prediction : Tools like SwissADME assess bioavailability, toxicity, and metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
